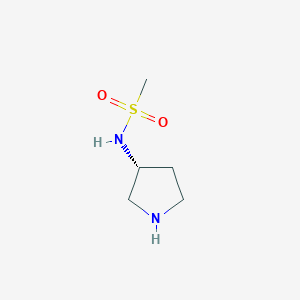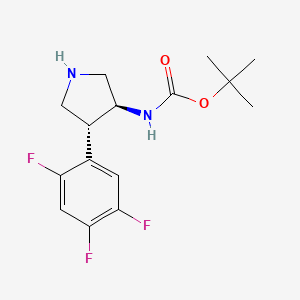
tert-Butyl ((3S,4R)-4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((3S,4R)-4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl)carbamate: is a complex organic compound that belongs to the class of carbamates It features a pyrrolidine ring substituted with a trifluorophenyl group and a tert-butyl carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3S,4R)-4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl)carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluorophenyl Group: The trifluorophenyl group is introduced via a nucleophilic substitution reaction using a trifluorophenyl halide.
Attachment of the tert-Butyl Carbamate Moiety: The final step involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate under basic conditions to form the carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the pyrrolidine ring or the trifluorophenyl group.
Reduction: Reduction reactions may target the carbamate moiety or the trifluorophenyl group.
Substitution: The trifluorophenyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, nucleophiles, and electrophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl ((3S,4R)-4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding. Its trifluorophenyl group can enhance binding affinity and specificity in biochemical assays.
Medicine
In medicine, the compound has potential applications as a drug candidate or a pharmacological tool. Its structural features may confer desirable properties such as increased metabolic stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl ((3S,4R)-4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The trifluorophenyl group can enhance binding interactions through hydrophobic and van der Waals forces, while the carbamate moiety may participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl ((3S,4R)-4-phenylpyrrolidin-3-yl)carbamate: Lacks the trifluorophenyl group, which may result in different binding properties and reactivity.
tert-Butyl ((3S,4R)-4-(2,4-difluorophenyl)pyrrolidin-3-yl)carbamate: Contains fewer fluorine atoms, potentially affecting its chemical and biological properties.
tert-Butyl ((3S,4R)-4-(2,4,5-trichlorophenyl)pyrrolidin-3-yl)carbamate: Substitutes chlorine atoms for fluorine, which can alter its reactivity and interactions.
Uniqueness
The presence of the trifluorophenyl group in tert-Butyl ((3S,4R)-4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl)carbamate imparts unique properties such as increased lipophilicity, metabolic stability, and specific binding interactions. These features make it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C15H19F3N2O2 |
|---|---|
Poids moléculaire |
316.32 g/mol |
Nom IUPAC |
tert-butyl N-[(3S,4R)-4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C15H19F3N2O2/c1-15(2,3)22-14(21)20-13-7-19-6-9(13)8-4-11(17)12(18)5-10(8)16/h4-5,9,13,19H,6-7H2,1-3H3,(H,20,21)/t9-,13+/m0/s1 |
Clé InChI |
GFGKGVWIXYSGKW-TVQRCGJNSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C2=CC(=C(C=C2F)F)F |
SMILES canonique |
CC(C)(C)OC(=O)NC1CNCC1C2=CC(=C(C=C2F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


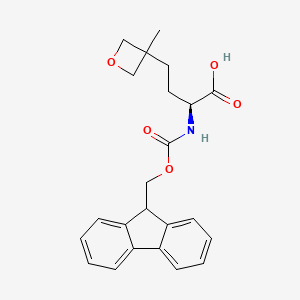




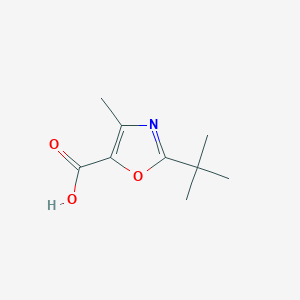
![2-[(4,4-Difluoro-3-buten-1-yl)sulfanyl]-4-methyl-4,5-dihydro-1,3-thiazole](/img/structure/B12836829.png)
![7-fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12836849.png)
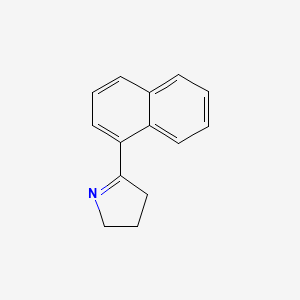
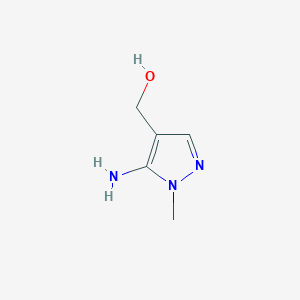
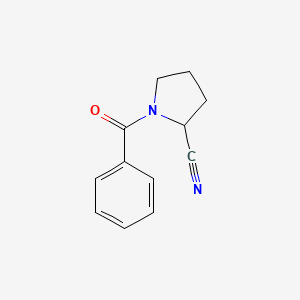
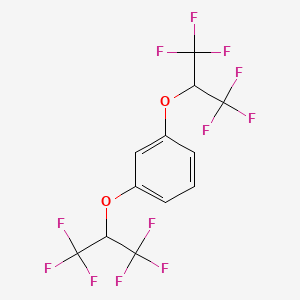
![8-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B12836869.png)
